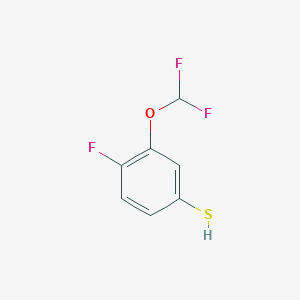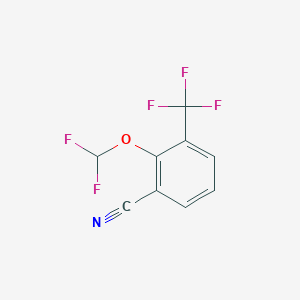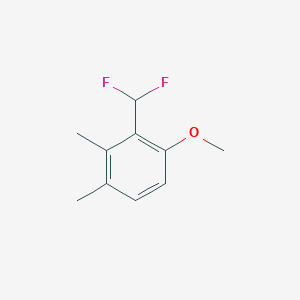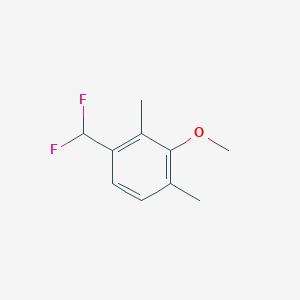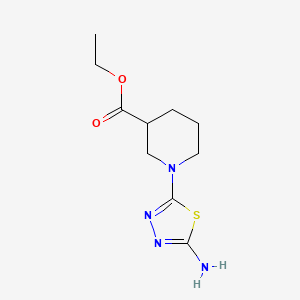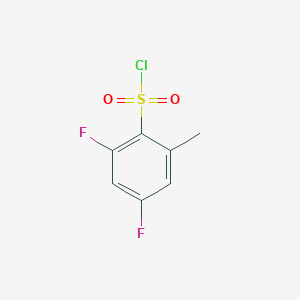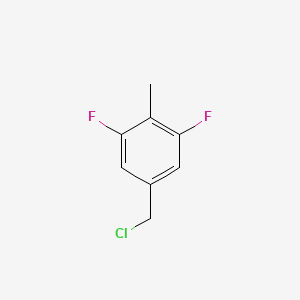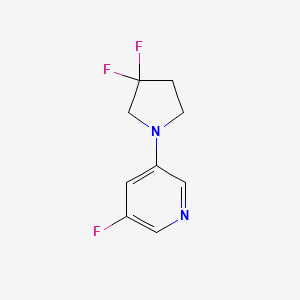
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
Übersicht
Beschreibung
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine, also known as DFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in numerous fields. DFPP is a heterocyclic compound that contains fluorine atoms, which makes it highly reactive and useful in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins involved in various biological processes. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been shown to inhibit the activity of certain kinases, which are proteins involved in cell signaling pathways.
Biochemical and physiological effects:
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can induce apoptosis, or programmed cell death, in cancer cells. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been shown to inhibit cell proliferation and migration in various cell types. In vivo studies have demonstrated that 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can reduce tumor growth and improve cognitive function in animal models of cancer and Alzheimer's disease, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has several advantages for lab experiments, including its high reactivity, stability, and versatility. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can be easily synthesized in large quantities and can be used as a building block for the synthesis of various organic compounds. However, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine also has some limitations, including its high toxicity and limited solubility in water. These limitations must be taken into consideration when designing experiments involving 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine.
Zukünftige Richtungen
There are several future directions for research involving 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine. One area of research is the development of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine-based drugs for the treatment of cancer and other diseases. Another area of research is the development of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine-based materials for use in organic electronics and photovoltaic devices. Additionally, more studies are needed to fully understand the mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine and its potential effects on human health and the environment.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been used as a building block in the synthesis of various organic compounds, including polymers and liquid crystals. In material science, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been studied for its potential use in the development of organic electronics and photovoltaic devices.
Eigenschaften
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-7-3-8(5-13-4-7)14-2-1-9(11,12)6-14/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZJZFZYYEIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1411483.png)
